5-Methoxy-1,7-diphenyl-3-heptanone
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Overview
Description
5-Methoxy-1,7-diphenyl-3-heptanone is a chemical compound with the molecular formula C20H24O2. It is classified as a diarylheptanoid, a type of natural product often found in plants. This compound is known for its unique structure, which includes a heptanone backbone substituted with methoxy and diphenyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,7-diphenyl-3-heptanone typically involves the condensation of appropriate aromatic aldehydes with heptanone derivatives under controlled conditions. Common reagents used in the synthesis include methoxybenzaldehyde and phenylacetone, which undergo aldol condensation followed by reduction and methylation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1,7-diphenyl-3-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
5-Methoxy-1,7-diphenyl-3-heptanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Methoxy-1,7-diphenyl-3-heptanone involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and oxidative stress .
Comparison with Similar Compounds
- 5-Hydroxy-1,7-diphenyl-3-heptanone
- 7-(4’'-hydroxyphenyl)-1-phenyl-4-hepten-3-one
- 5-Methoxy-7-(4’'-hydroxyphenyl)-1-phenyl-3-heptanone
Comparison: Compared to its analogs, 5-Methoxy-1,7-diphenyl-3-heptanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the methoxy group enhances its stability and modifies its reactivity compared to hydroxyl-substituted analogs .
Properties
CAS No. |
100667-54-7 |
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Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
5-methoxy-1,7-diphenylheptan-3-one |
InChI |
InChI=1S/C20H24O2/c1-22-20(15-13-18-10-6-3-7-11-18)16-19(21)14-12-17-8-4-2-5-9-17/h2-11,20H,12-16H2,1H3 |
InChI Key |
PVYORFBABSDDNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC1=CC=CC=C1)CC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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